N-(4-cyanophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a 2-methylphenoxy group at position 4 and an acetamide moiety at position 2. The acetamide is further functionalized with a 4-cyanophenyl group, introducing electron-withdrawing character. The triazoloquinoxaline scaffold is associated with diverse biological activities, including anticancer and anticonvulsant effects, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6O3/c1-16-6-2-5-9-21(16)34-24-23-29-30(15-22(32)27-18-12-10-17(14-26)11-13-18)25(33)31(23)20-8-4-3-7-19(20)28-24/h2-13H,15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAGLYUFARBIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 4-cyanophenyl and o-tolyloxy groups is carried out through nucleophilic substitution reactions. The final step involves the acylation of the triazoloquinoxaline intermediate to form the desired acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-cyanophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole and quinoxaline moieties. For instance, derivatives of N-(4-cyanophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Studies:
- Cytotoxicity Testing : In vitro assays demonstrated that compounds with similar structural features exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The structure–activity relationship (SAR) studies indicated that the presence of the triazole ring enhances the anticancer activity by promoting apoptosis in cancer cells .
Antiviral Properties
The compound's structure suggests potential antiviral applications. Research on triazole derivatives has shown promising activity against influenza viruses. Compounds related to this compound were synthesized and tested for their antiviral efficacy.
Research Findings:
- Influenza Virus Inhibition : A study indicated that triazole-containing compounds demonstrated significant antiviral activity against influenza B viruses. The mechanism of action is thought to involve interference with viral replication processes .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. The incorporation of specific functional groups within the molecular structure may enhance its ability to modulate inflammatory pathways.
Experimental Insights:
- Inflammation Models : In vivo studies using animal models have shown that derivatives of this compound can reduce markers of inflammation such as cytokines and prostaglandins. This suggests a possible therapeutic application in treating conditions like arthritis or other inflammatory diseases .
Neuroprotective Properties
Emerging research indicates that compounds similar to this compound may possess neuroprotective effects.
Findings from Neurobiology Studies:
- Neuroprotection in Models : Preliminary studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. This opens avenues for their use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound involves multiple steps and can be achieved through various chemical reactions such as condensation and cyclization.
Synthesis Overview:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | 4-cyanophenyl acetamide + 2-methylphenol | Intermediate product |
| 2 | Cyclization | Triazole precursor + quinoxaline derivative | Final compound |
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues of Triazoloquinoxaline Derivatives
The closest analogs are N-(4-chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide () and N-(4-chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (). These share the triazoloquinoxaline core but differ in substituents:
- Target compound: 4-cyanophenyl (acetamide), 2-methylphenoxy (core).
- : 4-chlorophenyl (acetamide), methyl group on triazolo ring.
The 4-cyano group in the target compound may enhance binding affinity to hydrophobic pockets compared to chloro substituents, while the 2-methylphenoxy group could improve metabolic stability over unsubstituted phenoxy analogs .
Quinoxaline and Quinazoline Derivatives
Compounds such as N-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl) acetamide () and 6-(4-aminophenoxy)-1,4-dihydroquinoxaline-2,3-dione () retain the quinoxaline core but lack the triazolo ring. These derivatives exhibit cytotoxic activity, suggesting the triazolo moiety in the target compound may modulate potency or selectivity .
Heterocyclic Acetamide Derivatives
- Compound 11f (): Combines a triazole-linked nitroquinoxaline with a phenylthiazolyl acetamide. The nitro group may confer redox activity, contrasting with the target compound’s cyano group.
- AJ5d (): Features a quinazolinone-thioacetamide hybrid. The sulfur atom in the acetamide linkage may alter pharmacokinetics compared to the oxygen-based linker in the target compound .
Structural and Functional Comparison Table
Key Findings
Core Structure Impact: The triazoloquinoxaline core in the target compound likely enhances bioactivity compared to simpler quinoxalines, as triazolo rings often improve metabolic stability and target binding .
Substituent Effects: The 4-cyanophenyl group may increase lipophilicity and receptor affinity compared to chlorophenyl analogs. The 2-methylphenoxy group could reduce oxidative metabolism relative to unsubstituted phenoxy groups .
Synthetic Routes : The target compound’s synthesis likely involves coupling reactions similar to those in (diazonium salt coupling) or cyclization methods as in .
Biological Activity
N-(4-cyanophenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the combination of various synthetic methodologies including:
- Knoevenagel condensation
- Alkylation reactions
- One-pot three-component reactions
These methods facilitate the formation of the triazole and quinoxaline moieties integral to the compound's structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 4-cyanophenyl moiety. For instance:
- Compounds derived from 4-cyanophenyl showed significant cytotoxicity against various cancer cell lines such as HCT-116 (colorectal carcinoma) and MCF-7 (breast cancer) with GI50 values often lower than those of cisplatin, a standard chemotherapy drug. Notably, compounds like 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl demonstrated GI50 values around 1.0 μM against MCF-7 cells .
The mechanism by which these compounds exert their anticancer effects includes:
- Induction of caspase-dependent apoptosis , which was confirmed through cell cycle analysis and Western blot assays.
- Inhibition of histone acetyltransferases (HATs), which are crucial for regulating gene expression related to cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Key observations include:
- The presence of cyano groups enhances anticancer potency by increasing lipophilicity and facilitating interaction with cellular targets.
- The incorporation of phenoxy and triazole functionalities contributes to improved selectivity and efficacy against cancer cells .
Case Study 1: Anticancer Efficacy
A study evaluating a series of 4-cyanophenyl derivatives found that certain compounds exhibited remarkable selectivity towards cancer cells over normal cells. For example:
| Compound | Cell Line | GI50 (μM) | Selectivity |
|---|---|---|---|
| Compound A | MCF-7 | 1.0 | High |
| Compound B | HCT-116 | 1.6 | Moderate |
These findings suggest that structural modifications can significantly influence both potency and selectivity .
Case Study 2: Mechanistic Insights
Research into the apoptotic pathways activated by these compounds revealed that specific derivatives could activate caspases leading to programmed cell death in cancer cells. The activation was assessed using flow cytometry and Western blotting techniques to measure protein expression levels associated with apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
